REACTION_CXSMILES
|
[O:1]=[C:2]1[C:6]([CH2:7][C:8]([OH:10])=[O:9])=[CH:5][C:4](=O)[O:3]1.S(O)(O)(=O)=O.[NH2:17][NH2:18]>O>[O:1]=[C:2]1[C:6]([CH2:7][C:8]([OH:10])=[O:9])=[CH:5][C:4](=[O:3])[NH:18][NH:17]1 |f:1.2|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
O=C1OC(C=C1CC(=O)O)=O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NNC(C=C1CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.04 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |